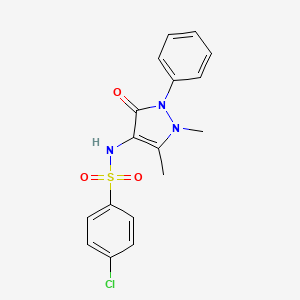

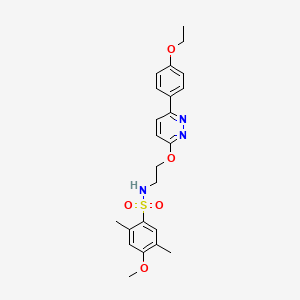

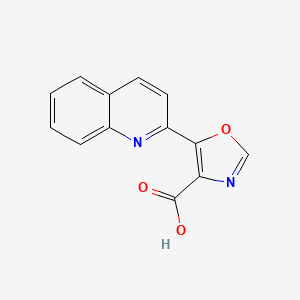

4-(((4-Chlorophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of pyrazolones, which are known for their diverse chemical and biological properties. Pyrazolones serve as key intermediates in the synthesis of various pharmacologically active agents and have been extensively studied for their chemical reactivity and structural features.

Synthesis Analysis

Pyrazolone derivatives, including our compound of interest, are synthesized through multi-step reactions starting from specific pyrazolone precursors. The synthesis often involves the coupling of diazonium salts to produce colored products, reactions with isocyanates and isothiocyanates to yield pyrazolylurea and thiourea derivatives, and Michael 1,4-addition reactions with active methylene compounds (El‐Metwally & Khalil, 2010).

Molecular Structure Analysis

The molecular structure of related pyrazolone derivatives has been characterized by various spectroscopic methods, including NMR, FT-IR, and X-ray crystallography. These studies reveal the planarity of the central pyrazole ring and the conjugation effects involving sulfonyl groups (Wang et al., 2015).

Chemical Reactions and Properties

Pyrazolones undergo a wide range of chemical reactions, including azidation, formylation, and coupling reactions, to produce a variety of functionalized derivatives. The presence of the sulfonyl group influences the reactivity, making these compounds suitable for further chemical modifications (Srivastava et al., 2008).

Scientific Research Applications

Synthesis and Characterization

- Molecular Mechanics Potential Energy Evaluation : This compound, as a metabolite of aminopyrine, exhibits properties like analgesic, anti-inflammatory, and antipyretic effects. It forms complexes with various metal ions, and its potential energy evaluation suggests its activity range in analgesic, anti-inflammatory, and antipyretic applications (Otuokere, Alisa, & Nwachukwu, 2015).

Biological Activities

- Antibacterial Activity : Schiff bases derived from this compound have demonstrated antibacterial activity against various clinical isolates, indicating potential use in combating bacterial infections (Nair, Shah, Baluja, & Chanda, 2002).

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties, suggesting their potential as antimicrobial agents (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Anticancer Applications

- In Vitro Anticancer Evaluation : Derivatives synthesized from this compound have been evaluated for their in vitro cytotoxic activity against human cervical cancer cell lines, indicating potential applications in cancer treatment (Premnath, Enoch, Selvakumar, Indiraleka, & Jannet Vennila, 2017).

Structural Analysis

- Molecular Conformations and Hydrogen Bonding : Research on molecular conformations of derivatives suggests diverse biological activities, including analgesic, antibacterial, and anti-inflammatory properties. The study also sheds light on the hydrogen bonding characteristics in these compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Future Directions

properties

IUPAC Name |

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXVSVNBDFPTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

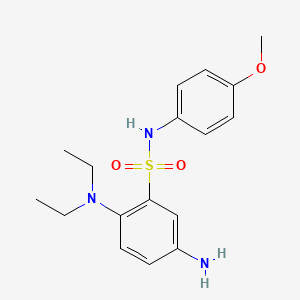

![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

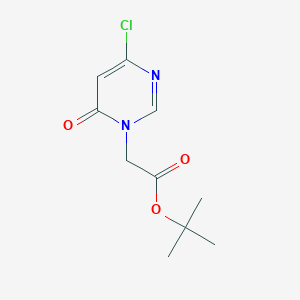

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

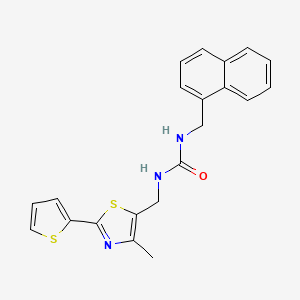

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)